molecular formula C10H8ClNO3S B13874448 5-Chloro-3-(4-methylsulfonylphenyl)-1,2-oxazole

5-Chloro-3-(4-methylsulfonylphenyl)-1,2-oxazole

Cat. No.: B13874448
M. Wt: 257.69 g/mol
InChI Key: SGSJKVJAFKHQTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(4-methylsulfonylphenyl)-1,2-oxazole is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chloro group, a methylsulfonylphenyl group, and an oxazole ring. It is often used in the synthesis of various pharmaceuticals and as an intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-methylsulfonylphenyl)-1,2-oxazole typically involves the reaction of 4-methylsulfonylphenylhydrazine with chloroacetic acid, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-methylsulfonylphenyl)-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3-(4-methylsulfonylphenyl)-1,2-oxazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of anti-inflammatory and analgesic drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-methylsulfonylphenyl)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(4-methylsulfonylphenyl)-1,2-oxazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit COX-2 makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H8ClNO3S

Molecular Weight

257.69 g/mol

IUPAC Name

5-chloro-3-(4-methylsulfonylphenyl)-1,2-oxazole

InChI

InChI=1S/C10H8ClNO3S/c1-16(13,14)8-4-2-7(3-5-8)9-6-10(11)15-12-9/h2-6H,1H3

InChI Key

SGSJKVJAFKHQTC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=C2)Cl

Origin of Product

United States

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